molecular formula C5H10ClNO3 B1416704 (S)-Morpholine-3-carboxylic acid hydrochloride CAS No. 1187929-04-9

(S)-Morpholine-3-carboxylic acid hydrochloride

Cat. No.: B1416704
CAS No.: 1187929-04-9
M. Wt: 167.59 g/mol
InChI Key: CWSLARZELUGARZ-WCCKRBBISA-N
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Description

(S)-Morpholine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of morpholine, a heterocyclic amine, and is often used in the synthesis of pharmaceuticals and other organic compounds. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Scientific Research Applications

(S)-Morpholine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is employed in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

While specific mechanisms of action would depend on the particular drug or compound, many drugs work by interacting with biological receptors. For example, methylphenidate, a drug containing a piperidine ring, works by blocking the reuptake of norepinephrine and dopamine, increasing their concentrations in the synaptic cleft .

Safety and Hazards

Hydrochloric acid is corrosive and can cause severe skin burns and eye damage. It may also be harmful if inhaled .

Future Directions

The future directions in the field of chemistry and pharmacology often involve the development of new synthetic methods and the discovery of novel drugs. For instance, there is ongoing research into the synthesis and pharmacological applications of piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Morpholine-3-carboxylic acid hydrochloride typically involves the reaction of morpholine with a carboxylating agent under controlled conditions. One common method is the reaction of morpholine with chloroacetic acid, followed by resolution of the racemic mixture to obtain the (S)-enantiomer. The reaction conditions often include the use of solvents like water or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Morpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted morpholine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted morpholine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Morpholine-3-carboxylic acid hydrochloride include:

  • Morpholine-4-carboxylic acid
  • Pyrrolidine-3-carboxylic acid
  • Piperidine-3-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its chiral nature and specific chemical properties. The (S)-enantiomer provides unique interactions in chiral environments, making it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.

Properties

IUPAC Name

(3S)-morpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSLARZELUGARZ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655097
Record name (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-04-9
Record name 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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